

An In-depth Technical Guide to Direct Yellow 106

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Compound of Interest

Compound Name: Direct Yellow 106

Cat. No.: B12381963

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Direct Yellow 106** (C.I. 40300), a stilbene-azo class dye. The document details its chemical and physical properties, synthesis, and applications in research, particularly as a model compound in environmental remediation studies. It also includes detailed experimental protocols for its analysis and degradation, along with relevant safety information.

Core Properties of Direct Yellow 106

Direct Yellow 106 is a water-soluble, orange-yellow powder widely used in the textile and paper industries for dyeing cellulosic fibers such as cotton and viscose.^{[1][2][3]} Its molecular structure contains both stilbene and azo groups, contributing to its color and properties.^[2]

The fundamental properties and identifiers for **Direct Yellow 106** are summarized in the table below, compiled from various chemical databases and safety data sheets.

Property	Value	Reference(s)
IUPAC Name	hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate	[1]
Synonyms	C.I. Direct Yellow 106, C.I. 40300, Direct Yellow ARLE, Direct Yellow L3R, Direct Fast Yellow ARL	[2]
CAS Number	12222-60-5	[1][2]
Molecular Formula	C48H26N8Na6O18S6	[1][2]
Molecular Weight	1333.10 g/mol	[2]
Physical Form	Orange-yellow powder	[2][4]
Solubility	Soluble in water (forms a deep yellow solution)	[2][5]

Synthesis Pathway

The manufacturing of **Direct Yellow 106** involves a multi-step chemical synthesis process. While precise industrial protocols are proprietary, the general chemical pathway is well-documented.[2][3] It involves diazotization, azo coupling, and subsequent oxidation reactions.

The synthesis begins with the diazotization of 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid, which is then coupled with 4-aminonaphthalene-1-sulfonic acid.[2][3] This intermediate product then undergoes an oxidation step to form the final triazole-containing structure.[2][3] A final reduction step is also described in some manufacturing methods.[2][3]

Below is a diagram illustrating the logical flow of the synthesis process.

Caption: General synthesis pathway for **Direct Yellow 106**.

Role in Research and Experimental Protocols

Direct Yellow 106 serves as a crucial model compound in environmental science research, particularly for developing and optimizing wastewater treatment processes.^[6] Its complex and stable structure makes it a suitable candidate for studying the efficacy of advanced oxidation processes (AOPs) and adsorption techniques.^[6]

This protocol outlines a typical batch adsorption experiment to evaluate the efficacy of an adsorbent, such as activated carbon, for the removal of **Direct Yellow 106** from an aqueous solution. The methodology is adapted from studies on Direct Yellow ARLE (a synonym for **Direct Yellow 106**).^[7]

Objective: To determine the adsorption capacity and kinetics of an adsorbent for **Direct Yellow 106**.

Materials:

- **Direct Yellow 106** (DYA)
- Adsorbent (e.g., coconut palm shell-based activated carbon, CPS-AC)
- Deionized water
- HCl and NaOH solutions ($0.1 \text{ mol}\cdot\text{L}^{-1}$) for pH adjustment
- Mechanical shaker
- Centrifuge
- UV-Vis Spectrophotometer

Procedure:

- **Preparation of Stock Solution:** Prepare a stock solution of **Direct Yellow 106** by dissolving a known mass of the dye in deionized water. Dilute this stock solution to prepare working solutions of desired concentrations.

- Batch Adsorption Setup:
 - In a series of conical flasks, add a fixed mass of the adsorbent (e.g., 0.5 g) to a fixed volume of the dye solution (e.g., 50 mL) of a specific concentration.
 - Adjust the initial pH of the solutions to desired values using 0.1 M HCl or NaOH.
- Kinetic Studies:
 - Place the flasks in a mechanical shaker at a constant temperature (e.g., 30 °C) and stirring speed (e.g., 90 rpm).[7]
 - Withdraw samples at various time intervals (e.g., 1, 3, 5, 10, 15, 30, 60, 120, 180, and 240 minutes).[8]
- Equilibrium Studies:
 - For isotherm analysis, vary the initial dye concentration while keeping the adsorbent mass, temperature, and pH constant.
 - Agitate the flasks for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).[8]
- Analysis:
 - After each time point or at equilibrium, separate the adsorbent from the solution by centrifugation (e.g., 3000 rpm for 5 minutes).[7]
 - Measure the final concentration of **Direct Yellow 106** in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_{max}).[7]
- Data Calculation:
 - Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e or q_t) using the mass balance equation.
 - Analyze the kinetic data using models like pseudo-first-order and pseudo-second-order.
 - Analyze the equilibrium data using isotherm models such as Langmuir and Freundlich.

This protocol provides a framework for evaluating the degradation of **Direct Yellow 106** using a photocatalyst like TiO_2 under UV irradiation. The methodology is based on typical procedures for azo dye degradation.[9][10]

Objective: To investigate the photocatalytic degradation efficiency and kinetics of **Direct Yellow 106**.

Materials:

- **Direct Yellow 106**
- Photocatalyst (e.g., TiO_2 nanoparticles)
- UV lamp (e.g., low-pressure mercury lamp)
- Batch photoreactor
- pH meter
- UV-Vis Spectrophotometer

Procedure:

- Preparation of Dye Suspension: Prepare an aqueous solution of **Direct Yellow 106** at a known initial concentration (e.g., 20 mg/L).
- Photocatalytic Reaction:
 - Add a specific dosage of the photocatalyst (e.g., 1 g/L of TiO_2) to the dye solution in the photoreactor.[9]
 - Adjust the pH of the suspension to the desired value (e.g., pH 2, as acidic conditions are often favorable for TiO_2 -based degradation).[9]
 - Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
- Initiation of Photodegradation:

- Turn on the UV lamp to initiate the photocatalytic reaction.
- Maintain constant stirring and temperature throughout the experiment.
- Sampling and Analysis:
 - Withdraw aliquots of the suspension at regular time intervals (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes).[9]
 - Immediately filter or centrifuge the samples to remove the photocatalyst particles.
 - Measure the absorbance of the clear supernatant at the λ_{max} of **Direct Yellow 106** using a UV-Vis spectrophotometer to determine the residual dye concentration.
- Data Analysis:
 - Calculate the percentage of dye degradation over time.
 - Determine the reaction kinetics, which often follow pseudo-first-order kinetics for photocatalytic degradation.

Below is a diagram illustrating a typical experimental workflow for these environmental studies.

Caption: Workflow for environmental remediation studies.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any evidence of **Direct Yellow 106** being directly involved in biological signaling pathways. As a synthetic dye designed for industrial applications, it has not been a focus of research in drug development or molecular biology. Its primary health-related investigations are in the domain of toxicology.

Toxicology and Safety Information

The safety profile of **Direct Yellow 106** is crucial for handling in both industrial and laboratory settings. The available data from safety data sheets (SDS) are summarized below.

Hazard Type	Information	Reference(s)
Acute Toxicity (Oral)	No specific LD50 data available, but generally considered harmful if swallowed.	[4] [11]
Skin Irritation	May cause skin irritation in sensitive individuals upon prolonged or repeated contact.	[4]
Eye Irritation	Causes serious eye irritation.	[1] [11]
Respiratory Irritation	Dust may cause irritation to the respiratory tract.	[4]
Aquatic Toxicity	Harmful to aquatic life with long-lasting effects.	[1] [11]
Carcinogenicity	Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.	[4]

Handling Precautions:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[\[4\]](#)
- Avoid generating dust.[\[4\]](#)
- Wash hands thoroughly after handling.[\[11\]](#)
- Avoid release to the environment.[\[11\]](#)

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